3-Fluoro-6-hydrazinyl-2-methylpyridine
Overview
Description
3-Fluoro-6-hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H8FN3 and a molecular weight of 141.15 g/mol It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 3-position, a hydrazinyl group at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-hydrazinyl-2-methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-2-methylpyridine as the starting material.
Hydrazination: The introduction of the hydrazinyl group is achieved through a reaction with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-hydrazinyl-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Azo Compounds: Formed through oxidation of the hydrazinyl group.
Hydrazones: Formed through reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-6-hydrazinyl-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydrazinyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydrazinyl-6-methylpyridine: Similar structure but with different positional isomerism.
6-Fluoro-3-hydrazinyl-2-methylpyridine: Another positional isomer with the fluorine and hydrazinyl groups at different positions.
2-Fluoro-6-hydrazinyl-3-methylpyridine: Similar compound with different substitution pattern.
Uniqueness
3-Fluoro-6-hydrazinyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGQVBFUMIYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695099 | |
Record name | 3-Fluoro-6-hydrazinyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208250-43-4 | |
Record name | 3-Fluoro-6-hydrazinyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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